molecular formula C10H12O4S B6319978 3-Methanesulfonyl-benzoic acid ethyl ester CAS No. 83112-38-3

3-Methanesulfonyl-benzoic acid ethyl ester

Cat. No.: B6319978
CAS No.: 83112-38-3
M. Wt: 228.27 g/mol
InChI Key: XCBPURUOABFDDU-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-benzoic acid ethyl ester: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-benzoic acid ethyl ester typically involves the esterification of 3-Methanesulfonyl-benzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonyl-benzoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Hydrolysis: 3-Methanesulfonyl-benzoic acid and ethanol.

    Reduction: 3-Methanesulfonyl-benzyl alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3-Methanesulfonyl-benzoic acid ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methanesulfonyl-benzoic acid ethyl ester involves its ability to undergo various chemical transformations. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the ester group can be hydrolyzed or reduced, leading to the formation of different products. These transformations enable the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

    Ethyl benzoate: Another ester with a similar structure but lacks the methanesulfonyl group.

    Methyl 3-methanesulfonylbenzoate: A similar compound where the ethyl group is replaced by a methyl group.

Uniqueness: This group allows for specific interactions and transformations that are not possible with simpler esters like ethyl benzoate .

Properties

IUPAC Name

ethyl 3-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-14-10(11)8-5-4-6-9(7-8)15(2,12)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBPURUOABFDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346162
Record name Ethyl 3-(methylsulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83112-38-3
Record name Ethyl 3-(methylsulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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